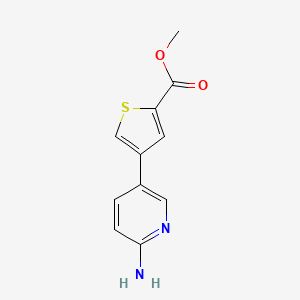

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

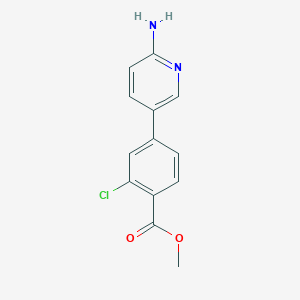

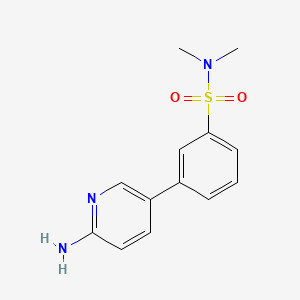

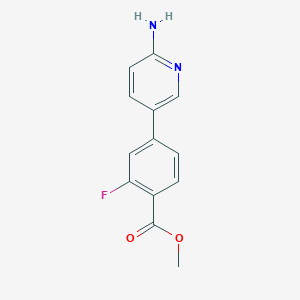

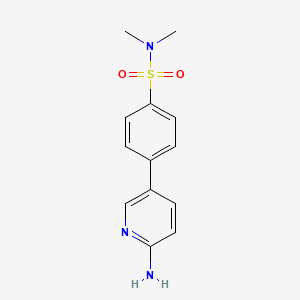

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate, or M4A-TC, is a small molecule compound with a variety of applications in scientific research. It is a member of the thiophene-2-carboxylic acid family, which is a class of compounds with a sulfur-containing heterocyclic ring. M4A-TC is a white, crystalline solid with a melting point of 128-130°C. It is highly soluble in water and ethanol, and is used in a variety of research fields, such as biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

M4A-TC has a variety of applications in scientific research, including biochemistry, pharmacology, and drug discovery. In biochemistry, it is used as a substrate for enzymes, such as cytochrome P450, and as a reagent in biochemical assays. In pharmacology, it is used to study the effects of drugs and other compounds on biological systems. In drug discovery, it is used to identify potential drug targets and to develop and optimize new drugs.

Mechanism of Action

M4A-TC is thought to act by binding to specific receptors in the cell membrane and activating or inhibiting their activity. It has been shown to bind to G protein-coupled receptors (GPCRs), which are proteins that are involved in the regulation of many physiological processes. When M4A-TC binds to a GPCR, it activates or inhibits the receptor, which in turn affects the activity of the cell.

Biochemical and Physiological Effects

M4A-TC has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to modulate the activity of enzymes, such as cytochrome P450, and to affect the expression of various genes. In animal studies, it has been shown to affect the activity of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of various hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

M4A-TC has several advantages for laboratory experiments. It is highly soluble in water and ethanol, which makes it easy to work with in the laboratory. It is also relatively inexpensive, which makes it an attractive option for research. However, it also has some limitations. For example, it is not very stable in the presence of light or oxygen, so it must be stored in a dark, airtight container.

Future Directions

There are a variety of potential future directions for research on M4A-TC. These include further studies on its mechanism of action, its effects on different biological systems, and its potential applications in drug discovery. Additionally, further research could be conducted to optimize its synthesis and to develop new methods for its use in the laboratory. Other potential future directions include the development of new derivatives of M4A-TC, the investigation of its potential therapeutic uses, and the exploration of its potential toxicity.

Synthesis Methods

M4A-TC can be synthesized using a variety of methods, including the Vilsmeier-Haack reaction, the Knoevenagel condensation, and the Wittig reaction. In the Vilsmeier-Haack reaction, a thiophene derivative is reacted with a reagent such as phosgene to form an acyl chloride, which is then reacted with an amine to form an amide. The Knoevenagel condensation is a two-step process in which an aldehyde is reacted with an amine in the presence of an acid catalyst to form an imine, which is then reduced to an amine. The Wittig reaction is a three-step process in which a phosphonium salt is reacted with an aldehyde or ketone to form an alkene and a phosphine oxide.

properties

IUPAC Name |

methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-11(14)9-4-8(6-16-9)7-2-3-10(12)13-5-7/h2-6H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAKFUJGRVJYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=CN=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(6-aminopyridin-3-yl)thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)

![N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%](/img/structure/B6330027.png)

![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)

![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330078.png)